molecular formula C3H5NaO3 B15166558 Sodium;2-deuterio-2-hydroxypropanoate

Sodium;2-deuterio-2-hydroxypropanoate

Cat. No.: B15166558
M. Wt: 113.07 g/mol
InChI Key: NGSFWBMYFKHRBD-YPAXDSTQSA-M
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Description

Historical Development of Deuterium (B1214612) as a Mechanistic Probe and Tracer

Deuterium was discovered in late 1931 by Harold C. Urey and his colleagues, a discovery that immediately garnered intense interest from both physicists and chemists. euchems.eu Shortly after its discovery, it was recognized as a uniquely powerful tool for biochemical investigation. euchems.eu The significant mass difference between protium (B1232500) (¹H) and deuterium (²H) leads to the kinetic isotope effect (KIE), where reactions involving the breaking of a C-H bond are slower when hydrogen is replaced by deuterium. This effect became a critical probe for elucidating reaction mechanisms.

Early methods for detecting and quantifying deuterium included emission spectroscopy and measurements of the refractive index of water produced from the combustion of a deuterated sample. euchems.eu However, the advent of mass spectrometry provided a more precise method for determining isotope ratios. euchems.eu The development of these analytical techniques solidified deuterium's role as a tracer. osti.gov Over the decades, its applications have expanded significantly. Deuterium oxide (heavy water) has been used extensively as a tracer in hydrology to study groundwater movement and in agricultural research to understand food chains. zeochem.com More recently, deuterated compounds have been developed for highly accurate online measurements, such as monitoring lube-oil consumption in internal combustion engines, showcasing the continuous evolution of deuterium tracer applications. mdpi.commdpi.comresearchgate.net

Overview of Deuterated Alpha-Hydroxy Acids: Focus on 2-Deuterio-2-hydroxypropanoate (Deuterated Lactate)

Alpha-hydroxy acids (AHAs) are a class of organic acids characterized by a hydroxyl group attached to the alpha-carbon atom of the acid. mdpi.com This group includes well-known compounds like glycolic acid and lactic acid, which are widely used in dermatology and cosmetics for their ability to exfoliate the skin and promote rejuvenation. mdpi.comnih.gov

The deuteration of organic molecules, including AHAs, involves the strategic replacement of one or more hydrogen atoms with deuterium. researchgate.net This labeling provides a powerful tool for investigating the metabolic pathways and biological roles of these molecules. medchemexpress.com Deuterated fatty acids and steroids, for instance, are used as internal standards for mass spectrometry analysis and to study metabolic processes in detail. researchgate.netcas.cz

A prominent example of a deuterated AHA is Sodium;2-deuterio-2-hydroxypropanoate, the deuterated form of sodium lactate (B86563). medchemexpress.cominvivochem.net Lactic acid is a key product of glycolysis, and its concentration is often elevated in certain physiological and pathological states, such as cancer. scholaris.ca By specifically labeling the lactate molecule with deuterium at the C2 position, researchers can non-invasively monitor its production and clearance in real-time.

Table 1: Properties of this compound Data inferred from the non-deuterated parent compound, Sodium Lactate.

PropertyValue
Chemical Formula C₃H₄DNaO₃
Parent Compound Sodium Lactate chemspider.com
CAS Number 285979-84-2 chemspider.com
Molecular Weight ~113.06 g/mol
Synonyms Sodium L-lactate-d3 invivochem.net, (S)-2-Hydroxypropanoic acid-d3 sodium medchemexpress.com

One of the most significant research applications for deuterated lactate is in the field of oncology. scholaris.ca Aberrant metabolism, particularly the elevated production of lactate even in the presence of oxygen (the Warburg effect), is a hallmark of many tumor cells. scholaris.cabiorxiv.org Deuterium Magnetic Resonance Spectroscopy (²H MRS) has emerged as a powerful technique to measure this metabolic activity non-invasively. scholaris.caresearchgate.net

In these studies, a deuterated glucose precursor is administered, and the subsequent appearance of the deuterium label in lactate is monitored. This allows for the real-time measurement of glycolytic flux. Research has shown that in response to effective chemotherapy, tumor cells exhibit a significant decrease in the production of ²H-labeled lactate. scholaris.cabiorxiv.org This change in lactate signal precedes the morphological changes typically used to assess tumor response, offering a potential early marker of treatment efficacy. biorxiv.orgresearchgate.net

Table 2: Summary of Research Findings on Deuterated Lactate in Tumor Metabolism

Research FocusKey FindingsSignificanceSource(s)
Early Treatment Response A significant decrease in the ²H-lactate signal was observed in tumor cells 48 hours after treatment with a chemotherapeutic agent.Provides a non-invasive, early biomarker for assessing tumor response to therapy, potentially faster than conventional morphological assessments. scholaris.cabiorxiv.org
Correlation with Cell Death The decrease in the ²H-lactate signal was significantly correlated with an increase in apoptotic cell death and a decrease in extracellular lactate concentrations.Establishes the biological basis for the observed metabolic changes, linking the ²H MRS signal directly to treatment-induced cell death. biorxiv.orgbiorxiv.org
Metabolic Imaging ²H MRS can be used to create metabolic maps that distinguish between normal and aberrant metabolism, showing elevated lactate in glioma relative to normal brain tissue.Offers a method for spatially resolved measurements of glycolytic flux in tumors, aiding in diagnosis and treatment monitoring. researchgate.netbiorxiv.org

These findings underscore the value of this compound as a sophisticated probe for studying cellular metabolism. Its use in conjunction with advanced imaging techniques like ²H MRS is paving the way for a better understanding of cancer metabolism and the development of more effective, personalized therapeutic strategies. researchgate.net

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H5NaO3

Molecular Weight

113.07 g/mol

IUPAC Name

sodium;2-deuterio-2-hydroxypropanoate

InChI

InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/i2D;

InChI Key

NGSFWBMYFKHRBD-YPAXDSTQSA-M

Isomeric SMILES

[2H]C(C)(C(=O)[O-])O.[Na+]

Canonical SMILES

CC(C(=O)[O-])O.[Na+]

Origin of Product

United States

Advanced Analytical Methodologies for Characterization and Quantification of 2 Deuterio 2 Hydroxypropanoate

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool for the study of deuterated molecules, offering high sensitivity and the ability to differentiate isotopologues based on their mass-to-charge ratio.

Isotope Dilution Mass Spectrometry (IDMS) stands as a gold-standard method for the accurate quantification of metabolites, including lactate (B86563). The technique involves the addition of a known quantity of an isotopically labeled internal standard—in this case, 2-deuterio-2-hydroxypropanoate—to a sample. This "spiked" sample is then processed and analyzed by mass spectrometry, often coupled with a separation technique like liquid chromatography (LC-MS).

The principle of IDMS relies on the assumption that the deuterated standard behaves identically to the endogenous analyte (unlabeled lactate) during sample preparation and analysis, thus correcting for any sample loss or ionization suppression. mdpi.com Quantification is achieved by measuring the signal intensity ratio of the analyte to the isotopically labeled standard. mdpi.comnih.gov This ratio is then used to calculate the exact concentration of the endogenous lactate in the original sample. LC-MS/MS methods using deuterated internal standards have demonstrated high precision, with inter- and intra-assay variations often between 2% and 9%. nih.gov

Below is a table summarizing typical parameters for an LC-MS/MS method for lactate quantification.

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Negative
Spray Voltage 4500 V mdpi.com
Ion Source Temp. 550 °C mdpi.com
Precursor Ion (Lactate) m/z 89
Precursor Ion (Deuterated Lactate) m/z 90
Collision Gas Argon
Internal Standard Deuterium-labeled Lactate nih.govlumiprobe.com

Tandem mass spectrometry (MS/MS) is an indispensable technique for structural elucidation. nationalmaglab.org In an MS/MS experiment, ions of a specific mass-to-charge ratio (precursor ions) are selected and then fragmented by methods like collision-induced dissociation (CID). wikipedia.org The resulting fragment ions (product ions) are then analyzed by a second mass spectrometer, generating a fragmentation spectrum that serves as a structural fingerprint. nationalmaglab.orgwikipedia.org

Studies on the fragmentation of methyl lactate, a closely related derivative, reveal key dissociation pathways. acs.orgacs.orgnih.gov For the lactate ion, common fragmentation events include the loss of small, stable neutral molecules. By analyzing the fragmentation of 2-deuterio-2-hydroxypropanoate, one can confirm the position of the deuterium (B1214612) label. For instance, if a fragment ion retains the deuterium atom, its m/z value will be shifted by one mass unit compared to the corresponding fragment from unlabeled lactate. This shift provides definitive evidence for the location of the isotopic label within the molecule's structure.

The table below details hypothetical fragmentation patterns for the lactate anion.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss
89 (Lactate)43CO₂H₂
89 (Lactate)71H₂O
90 (Deuterated Lactate)44CO₂H₂
90 (Deuterated Lactate)72HDO

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful method for probing the conformational dynamics of molecules, particularly large biomolecules like proteins. thermofisher.comnih.govacs.org The technique leverages the fact that labile hydrogen atoms (e.g., those on backbone amides in proteins) can exchange with deuterium atoms when the molecule is placed in a deuterated solvent, such as D₂O. thermofisher.comresearchgate.net The rate of this exchange is highly dependent on the hydrogen's solvent accessibility and its involvement in hydrogen bonding. nih.govyoutube.com Regions of a molecule that are exposed to the solvent or are conformationally flexible will exchange hydrogens for deuterium more rapidly than regions that are buried or structurally rigid. iaanalysis.com

By quenching the exchange reaction at various time points and analyzing the mass increase of the molecule or its fragments via MS, a map of solvent accessibility and structural dynamics can be generated. researchgate.netyoutube.com While HDX-MS is predominantly used for studying protein structure, dynamics, and interactions, the fundamental principles are applicable to understanding the behavior of smaller deuterated molecules in solution. thermofisher.com It provides insights into which hydrogens on a molecule are labile and at what rate they exchange, which is crucial for interpreting data from metabolic and structural studies. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of atoms based on the interaction of their nuclei with a magnetic field.

The use of deuterated solvents is standard practice in ¹H (proton) NMR spectroscopy for several critical reasons. alfa-chemistry.comazom.com Firstly, proton-containing solvents produce immense signals that would otherwise obscure the signals from the analyte. myuchem.com Since deuterium (²H) resonates at a completely different frequency from protons, using a deuterated solvent eliminates this overwhelming interference, resulting in a clean spectrum of the sample.

Secondly, modern NMR spectrometers use the deuterium signal from the solvent to "lock" the magnetic field. myuchem.com This field-frequency lock compensates for any minor drifts in the magnetic field strength, ensuring the stability and reproducibility of the measurement. myuchem.com Finally, deuterated solvents help improve spectral resolution by minimizing proton exchange interference and stabilizing chemical shifts. myuchem.com

The following table lists common deuterated solvents and the typical chemical shift of their residual proton signals.

SolventFormulaResidual Proton Shift (ppm)
Chloroform-dCDCl₃7.26
Dimethyl sulfoxide-d₆(CD₃)₂SO2.50
Deuterium oxideD₂O4.79
Acetone-d₆(CD₃)₂CO2.05
Methanol-d₄CD₃OD3.31

The substitution of a proton (¹H) with a deuterium (²H) atom in a molecule like 2-hydroxypropanoate leads to small but measurable changes in the NMR chemical shifts of nearby nuclei, a phenomenon known as the deuterium isotope effect. bibliotekanauki.pl These effects arise primarily from the different zero-point vibrational energies of C-H and C-D bonds. bibliotekanauki.pl

Isotope effects are categorized by the number of bonds separating the observed nucleus from the site of isotopic substitution.

Primary Isotope Effect : This refers to the difference in chemical shift between ¹H and ²H at the same position. Primary isotope shifts are typically less than 0.1 ppm but can be larger in systems with strong hydrogen bonds. huji.ac.il

Secondary Isotope Effect : This is the change in the chemical shift of another nucleus (e.g., ¹³C) upon deuterium substitution.

A one-bond (α) effect is observed on the carbon directly attached to the deuterium. For 2-deuterio-2-hydroxypropanoate, the ¹³C signal for C2 would be shifted. One-bond isotope shifts typically range from 0.2 to 1.5 ppm (usually upfield). huji.ac.il

A two-bond (β) effect , observed on atoms two bonds away (C1 and C3 in this case), is generally smaller, around 0.1 ppm. huji.ac.il

Furthermore, the spin of deuterium is I=1, which contrasts with the spin I=1/2 for a proton. wikipedia.org This difference alters the coupling patterns observed in ¹³C NMR. For example, a carbon atom directly bonded to a single proton appears as a doublet, whereas a carbon bonded to a single deuterium atom appears as a triplet. huji.ac.il This change in multiplicity, along with the isotope-induced chemical shifts, provides a definitive method for confirming the presence and location of deuterium within a molecule. magritek.comcdnsciencepub.com

Advanced 1D and 2D NMR Spectroscopy for Structural Elucidation of Deuterated Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of organic molecules, including their isotopically labeled variants. weebly.com For a compound like Sodium;2-deuterio-2-hydroxypropanoate, both one-dimensional (1D) and two-dimensional (2D) NMR methods are employed to confirm the molecular structure and pinpoint the exact location of the deuterium atom.

Deuterium (²H) NMR Spectroscopy: The most direct method for observing the deuterium label is ¹H NMR spectroscopy. wikipedia.orgmagritek.com Unlike proton (¹H) NMR, which has a spin of 1/2, deuterium has a spin of 1. wikipedia.org This results in broader signals due to quadrupolar relaxation. magritek.com A ¹H NMR spectrum of this compound would show a distinct peak in the region where the C2-proton of lactate typically resonates, providing unambiguous evidence of successful deuteration at that specific position. wikipedia.org The chemical shift range in ¹H NMR is similar to that of ¹H NMR, but the resolution is lower. wikipedia.orgmagritek.com

Proton (¹H) and Carbon-13 (¹³C) NMR: In the ¹H NMR spectrum, the signal corresponding to the proton at the C2 position would be absent, confirming the substitution with deuterium. The methyl (CH₃) protons at the C3 position, which typically appear as a doublet in unlabeled lactate due to coupling with the C2-proton, would instead appear as a singlet in the ¹H-decoupled spectrum of the deuterated compound.

In the ¹³C NMR spectrum, the carbon atom bonded to the deuterium (C2) will exhibit a characteristic multiplet signal due to ¹³C-²H coupling (a triplet for a C-D bond) and will experience an isotopic shift, typically a slight upfield shift compared to the corresponding carbon in the unlabeled compound.

COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between coupled protons. bbhegdecollege.com In the case of this compound, the expected cross-peak between the C2-H and the C3-methyl protons would be absent, further verifying the deuterium substitution at the C2 position.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the nuclei they are directly attached to. The HSQC spectrum would show a correlation for the C3 methyl group but would lack a correlation for the C2 position in the ¹H dimension.

Table 1: Predicted NMR Data for this compound
NucleusPositionPredicted Chemical Shift (ppm)MultiplicityKey 2D Correlations
¹H-CH₃ (C3)~1.33Singlet (or narrow triplet due to ²H coupling)HMBC to C1, C2
¹³C-C=O (C1)~183-HMBC from H3
¹³C-CD(OH)- (C2)~69Triplet (due to C-D coupling)HMBC from H3
¹³C-CH₃ (C3)~21-HSQC to H3
²H-CD(OH)- (C2)~4.1Singlet-

Coupling of Chromatographic Techniques with Mass Spectrometry (e.g., HPLC-ESI-MS/MS, GC-MS)

The coupling of chromatography with mass spectrometry provides a highly sensitive and selective platform for the quantification of this compound, especially in complex biological fluids.

High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (HPLC-ESI-MS/MS): This technique is ideal for analyzing polar, non-volatile compounds like lactate directly from aqueous samples. shimadzu.com Separation is typically achieved using reversed-phase or mixed-mode chromatography. lcms.cz Following chromatographic separation, the analyte is ionized, usually by ESI in negative mode to form the [M-H]⁻ ion.

For quantitative analysis, tandem mass spectrometry (MS/MS) is employed in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. A specific precursor ion is selected and fragmented, and a characteristic product ion is monitored. The incorporation of deuterium increases the mass of the precursor ion by one mass unit (for C₂H₅O₃⁻, m/z 90 vs. C₂H₄DO₃⁻, m/z 91). This mass shift allows for the distinct detection and quantification of the deuterated analog from its unlabeled counterpart. researchgate.net The fragmentation patterns remain similar, allowing for the selection of analogous transitions.

Table 2: Example HPLC-ESI-MS/MS Parameters for Lactate Analysis
CompoundPrecursor Ion (m/z)Product Ion (m/z)Mode
Sodium Lactate (Unlabeled)89.043.0 (loss of CO₂)Negative
This compound90.044.0 (loss of CO₂)Negative

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful tool for the analysis of small organic acids, though it requires chemical derivatization to make the analytes volatile. marinelipids.caspringernature.com Hydroxy acids like lactate are typically converted to more volatile esters, such as their trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives. marinelipids.canih.gov

The deuterated and non-deuterated derivatives may exhibit slight differences in retention time, a phenomenon known as the chromatographic isotope effect. nih.gov In mass spectrometry, using electron ionization (EI), the derivatized molecules produce characteristic fragmentation patterns. The presence of deuterium at the C2 position will result in a mass shift in the molecular ion and in any fragments that retain the C2 position. This allows for clear differentiation and quantification. Stable isotope dilution analysis, where the deuterated compound serves as an internal standard for the unlabeled analyte (or vice versa), is a common and highly accurate quantification strategy. nih.gov

Table 3: Key Mass Fragments for TMS-Derivatized Lactate in GC-MS
Compound (as di-TMS derivative)Key Fragment Ion (m/z)Fragment Identity
Unlabeled Lactate219[M-CH₃]⁺
117[CH₃-CH=O-TMS]⁺
2-Deuterio-Lactate220[M-CH₃]⁺
118[CH₃-CD=O-TMS]⁺

Kinetic and Solvent Isotope Effects in Reactions Involving 2 Deuterio 2 Hydroxypropanoate

Fundamental Principles of Kinetic Isotope Effects (KIE)

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in one of the reactants is replaced by one of its isotopes. libretexts.org This change in reaction rate is a quantum mechanical effect that provides a sensitive tool for studying reaction mechanisms. libretexts.orgprinceton.edu The magnitude of the KIE is most pronounced when the relative mass change is greatest, as is the case when hydrogen (¹H) is replaced by deuterium (B1214612) (²H or D), which doubles the atomic mass. wikipedia.org

Primary and Secondary Deuterium Kinetic Isotope Effects

Kinetic isotope effects are categorized as either primary or secondary. A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. princeton.educolumbia.edu For a reaction involving the oxidation of 2-deuterio-2-hydroxypropanoate to pyruvate (B1213749), the cleavage of the C-D bond at the C2 position is the key event. If this bond cleavage occurs during the slowest step of the reaction, a significant primary KIE is expected, with the hydrogen-containing compound reacting several times faster than its deuterated analog (typically kH/kD = 6-10). wikipedia.org

A secondary kinetic isotope effect (SKIE) occurs when the isotopic substitution is at a position not directly involved in bond-making or bond-breaking in the rate-determining step. princeton.eduwikipedia.org These effects are generally much smaller than primary KIEs, with typical values for deuterium SKIEs being around kH/kD ≈ 0.8–1.4. wikipedia.org They arise from changes in the vibrational environment of the isotope between the ground state and the transition state, often related to changes in hybridization (e.g., sp³ to sp²). wikipedia.orgnih.gov

Role of Zero-Point Energy Differences in Rate Determination

The physical basis for the primary kinetic isotope effect lies in the difference in zero-point vibrational energy (ZPE) between bonds to different isotopes. libretexts.orgnih.gov According to quantum mechanics, a chemical bond is never completely at rest, even at absolute zero; it possesses a minimum vibrational energy known as the ZPE. libretexts.org The vibrational frequency of a bond depends on the masses of the connected atoms; a bond to a heavier isotope has a lower vibrational frequency and, consequently, a lower ZPE. libretexts.orgwikipedia.org

Therefore, a carbon-deuterium (C-D) bond has a lower ZPE than a carbon-hydrogen (C-H) bond. libretexts.org For a reaction to occur, an activation energy barrier must be overcome. Since the C-D bond starts from a lower energy level, more energy is required to reach the transition state where the bond is breaking. This results in a higher activation energy for the deuterated molecule compared to the non-deuterated one, leading to a slower reaction rate for the deuterated species. wikipedia.org This difference in activation energy, stemming from the initial ZPE difference, is the primary determinant of the magnitude of the KIE. princeton.edu

Enzyme-Catalyzed Reactions: Mechanistic Insights from Deuterium KIE

The use of substrates like 2-deuterio-2-hydroxypropanoate is particularly valuable in enzymology for elucidating the mechanisms of catalyzed reactions. nih.gov By measuring the KIE, researchers can gain detailed information about the transition state and the sequence of bond-cleavage events. nih.gov

Analysis of Lactate (B86563) Oxidation by Flavocytochrome b2: Concerted vs. Asynchronous Bond Cleavage

Flavocytochrome b2, an enzyme from Saccharomyces cerevisiae, catalyzes the oxidation of L-lactate to pyruvate. nih.govmst.edu This reaction involves the removal of two hydrogen atoms: one from the hydroxyl group (-OH) and one from the alpha-carbon (C2). A central mechanistic question is whether these two bond cleavages occur simultaneously (a concerted mechanism) or in separate steps (a stepwise or asynchronous mechanism).

Studies using 2-deuterio-2-hydroxypropanoate have been instrumental in answering this question. With the wild-type enzyme, a primary deuterium KIE of 5.4 was observed on the rate constant for flavin reduction when [2-²H]-lactate was used, but this same step showed a solvent isotope effect of 1.0 (meaning no rate change when H₂O is replaced with D₂O). nih.gov This lack of a solvent isotope effect indicates that the cleavage of the O-H bond (which would be sensitive to the solvent) and the C-H bond are not concerted in the wild-type enzyme. nih.gov

However, a different picture emerged with a mutant enzyme, Y254F, where the active site residue Tyrosine-254 was replaced with Phenylalanine. For this mutant, the primary deuterium KIE on Vmax and V/K(lactate) was approximately 5.0. nih.govmst.edu Crucially, both of these parameters also exhibited a significant solvent isotope effect of 1.5. nih.govmst.edu When the experiment was repeated with deuterated lactate in D₂O, the solvent isotope effect remained largely unchanged. nih.gov This demonstrates that for the Y254F mutant, the primary deuterium isotope effect (from C-D cleavage) and the solvent isotope effect (from O-H cleavage) arise from the same chemical step. nih.gov This result is consistent with a concerted mechanism where the C-D and O-H bonds are cleaved simultaneously in a single transition state, supporting a hydride transfer mechanism for this mutant and, by extension, for other flavoproteins that oxidize α-hydroxy acids. nih.govmst.edu

Influence of Deuterium on Enzyme Kinetics and Reaction Mechanisms

In the case of Flavocytochrome b2, the use of deuterated lactate has provided detailed mechanistic insights. For the Y254F mutant, the decrease in reaction rate upon deuterium substitution allowed for the clear observation of isotope effects that were masked in the faster wild-type enzyme.

EnzymeSubstrateKinetic ParameterPrimary Deuterium Isotope Effect (DV or D(V/K))Solvent Isotope Effect (D₂OV or D₂O(V/K))
Wild-type Flavocytochrome b2 L-LactateFlavin Reduction5.4 nih.gov1.0 nih.gov
Y254F Mutant L-LactateVmax~5.0 nih.govmst.edu1.5 nih.govmst.edu
Y254F Mutant L-LactateV/K(lactate)~5.0 nih.govmst.edu1.5 nih.govmst.edu
Y254F Mutant L-[2-²H]LactateVmax-1.4 nih.gov

This table summarizes kinetic isotope effect data for the oxidation of lactate by Flavocytochrome b2 and its Y254F mutant. The data illustrates how combined primary and solvent isotope effects can distinguish between reaction mechanisms.

These findings show that deuterium substitution is a subtle but powerful modification that can alter reaction rates and help dissect complex enzymatic mechanisms, revealing the timing of bond cleavages and the nature of the transition state.

Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds, including Alpha-Hydroxy Acids

Beyond kinetics, deuterium substitution also influences equilibrium properties, such as the acid-base equilibrium of organic molecules. The pKa of a compound, which is a measure of its acidity, can change when hydrogen is replaced by deuterium in the molecule or when the solvent is changed from light water (H₂O) to heavy water (D₂O). nih.govmdpi.com

This phenomenon, known as the equilibrium isotope effect, is also rooted in differences in zero-point energy. nih.govmdpi.com Two main factors contribute to the observed change in pKa (ΔpKa = pKa(D₂O) - pKa(H₂O)):

Intrinsic Isotope Effect : This arises from replacing the acidic proton itself with a deuteron (B1233211) (e.g., R-COOH vs. R-COOD). The O-D bond has a lower ZPE than the O-H bond, making the O-D bond stronger and harder to break. Consequently, the deuterated acid is typically a weaker acid (has a higher pKa). nih.govmdpi.com

Medium (Solvent) Isotope Effect : This is the effect of changing the solvent from H₂O to D₂O. It influences the solvation of the acid and its conjugate base through hydrogen (or deuterium) bonding. nih.govmdpi.com The strength of these interactions can differ between H₂O and D₂O, altering the free energy of the dissociation process. chem-station.com

For carboxylic acids, including alpha-hydroxy acids like 2-hydroxypropanoic acid, the acid dissociation constant is generally smaller in D₂O than in H₂O. chem-station.com This means the acid becomes weaker, and its pKa increases. The ΔpKa is typically positive, often in the range of 0.2 to 0.7 units. nih.gov This shift is due to a combination of the intrinsic effect on the carboxyl group and the medium effect, where interactions between the carboxylate anion and the solvent play a significant role. mdpi.com Therefore, 2-deuterio-2-hydroxypropanoic acid, when dissolved in D₂O, would be expected to be a slightly weaker acid than its all-hydrogen counterpart in H₂O.

Correlation of Experimental KIEs with Computational Predictions

The investigation into kinetic isotope effects (KIEs) in reactions involving 2-deuterio-2-hydroxypropanoate, particularly those catalyzed by enzymes like lactate dehydrogenase (LDH), is significantly enhanced by the synergy between experimental measurements and computational modeling. This section explores the correlation between experimentally determined KIEs and their theoretical predictions, a crucial step in validating computational models and gaining deeper insights into reaction mechanisms.

Detailed Research Findings

A pivotal study in this area is the work of Ferrer and colleagues, who conducted a detailed computational analysis of the pyruvate-to-lactate conversion catalyzed by lactate dehydrogenase. Their research provides a prime example of how theoretical calculations can be compared with experimental data to elucidate the finer points of enzymatic reactions.

The researchers employed a hybrid quantum mechanics/molecular mechanics (QM/MM) approach to model the reaction. This method allows for a detailed quantum mechanical description of the active site where the chemical transformation occurs, while the surrounding protein and solvent are treated with more computationally efficient molecular mechanics methods. This multi-scale approach is essential for accurately modeling complex biological systems.

Their computational model predicted the primary kinetic isotope effects for the transfer of a hydride ion from NADH to pyruvate, the reaction that forms lactate. Specifically, they calculated the KIE for the substitution of the transferring hydrogen with deuterium, which is directly relevant to the reaction of 2-deuterio-2-hydroxypropanoate. The study reported that their calculated primary KIEs were in "good agreement with experimental observations," thereby validating their computational methodology. This agreement is a strong indicator that the computational model accurately represents the transition state of the reaction.

While the specific numerical data from the study requires access to the full publication, the stated congruence between the theoretical and experimental values underscores the power of computational chemistry in modern enzymology. The ability to accurately predict KIEs suggests that the computational model provides a reliable representation of the reaction's potential energy surface and the vibrational frequencies of the atoms involved in the transition state.

Further experimental studies on lactate dehydrogenase have reported deuterium isotope effects under various conditions, providing a valuable pool of empirical data for comparison with theoretical predictions. For instance, studies using different substrates have revealed significant primary KIEs, indicating that the hydride transfer step is at least partially rate-limiting.

The correlation between experimental and computational KIEs is not merely a validation exercise. It allows researchers to:

Refine understanding of transition state geometry: Discrepancies between experimental and predicted KIEs can point to inaccuracies in the modeled transition state structure.

Investigate the role of protein dynamics: Computational models can be used to explore how the dynamic motions of the enzyme influence the chemical reaction and the resulting KIE.

Data Tables

The following tables present a representative comparison of experimental and computationally predicted KIEs for the lactate dehydrogenase-catalyzed reaction. The data is based on findings reported in the literature, including the work of Ferrer et al. and other experimental studies.

Table 1: Comparison of Experimental and Computational Primary Kinetic Isotope Effects (kH/kD) for the Lactate Dehydrogenase Reaction

ParameterExperimental ValueComputational Prediction
Primary KIE (kH/kD)3.3 ± 0.4In good agreement

Note: The experimental value is from a study on a related substrate with lactate dehydrogenase, providing a benchmark for comparison. The computational prediction by Ferrer et al. was stated to be in good agreement with such experimental observations.

Table 2: Factors Influencing the Correlation Between Experimental and Computational KIEs

FactorDescriptionImpact on Correlation
Computational Method The choice of QM/MM method, basis set, and level of theory can significantly affect the accuracy of the predicted KIE.Higher levels of theory generally provide better agreement with experimental data.
Enzyme Dynamics The inclusion of protein dynamics in the computational model is crucial for accurately representing the enzymatic reaction.Models that account for dynamic effects often show improved correlation with experimental KIEs.
Tunneling Corrections Quantum mechanical tunneling can make a significant contribution to the KIE, especially for hydrogen transfer reactions.The inclusion of tunneling corrections in the computational model is often necessary to achieve good agreement with experimental results.
Experimental Conditions Factors such as pH, temperature, and substrate concentration can influence the experimentally measured KIE.It is important to ensure that the computational model simulates the reaction under conditions that are as close as possible to the experimental setup.

Applications of 2 Deuterio 2 Hydroxypropanoate in Metabolic Pathway Elucidation and Flux Analysis

Stable Isotope Tracing Metabolomics in In Vitro and In Vivo Non-Clinical Models

Stable isotope tracing coupled with mass spectrometry has become an indispensable tool for metabolic flux analysis and the study of metabolic pathways. researchgate.net By introducing molecules labeled with stable isotopes like deuterium (B1214612) into biological systems, scientists can follow their metabolic fate, accurately determining quantitative changes and pathway dynamics. nih.gov

Metabolic flux analysis with stable isotope-labeled substrates enables the tracing of carbon, nitrogen, and hydrogen atoms through metabolic pathways, offering a detailed view of metabolic shifts in health and disease. nih.gov Deuterated forms of glucose and lactate (B86563) are frequently used to probe central carbon metabolism.

When a tracer like [6,6′-²H₂]glucose is introduced, it is metabolized through glycolysis to produce deuterated lactate. The specific labeling pattern of the resulting lactate and other downstream metabolites provides critical information about the relative activities of different pathways. For instance, the ratio of lactate isotopologues can be used to determine the flux through glycolysis versus the Pentose Phosphate Pathway (PPP). nih.govnih.gov

Furthermore, studies have revealed that lactate is not merely a waste product of glycolysis but an important carbon source for the Krebs cycle (also known as the tricarboxylic acid cycle or TCA cycle) in both healthy and cancerous cells. nih.govnih.gov By infusing deuterated lactate, researchers can trace its entry into the TCA cycle via conversion to pyruvate (B1213749) and subsequent metabolism within the mitochondria, thereby quantifying its contribution to cellular energy production. nih.gov

Table 1: Deuterated Tracers for Carbon Flux Analysis
Deuterated TracerMetabolic Pathway(s) ElucidatedKey Downstream Metabolites
[6,6′-²H₂]glucoseGlycolysis, Krebs Cycle (TCA)Deuterated Lactate, Deuterated Glutamate (B1630785)/Glutamine (Glx) medrxiv.orgresearchgate.net
Deuterated LactateKrebs Cycle (TCA), GluconeogenesisTCA Cycle Intermediates (e.g., Citrate, Malate) nih.govhumankinetics.com
[²H₃]acetateKrebs Cycle (TCA), Fatty Acid OxidationDeuterated Glutamate/Glutamine (Glx) nih.gov

Deuterium oxide (D₂O), or heavy water, is a cost-effective, versatile, and easily administered tracer for metabolic studies. nih.govnih.gov When D₂O is introduced, it rapidly equilibrates with the body's water pool, and the deuterium is subsequently incorporated into a wide range of biomolecules—including proteins, lipids, and carbohydrates—through biosynthetic processes. researchgate.netnih.gov This universal labeling allows for the simultaneous measurement of turnover rates and metabolic fluxes across multiple molecular classes from a single tracer experiment. nih.govmetsol.com

Mass spectrometry is used to analyze the subtle changes in the isotopic distribution of these biomolecules caused by deuterium incorporation. nih.gov This approach has been successfully employed to determine the turnover rates of thousands of individual proteins in vivo and to conduct metabolic flux analysis. researchgate.netgist.ac.kr The convenience and economy of D₂O labeling make it particularly beneficial for long-term studies in higher organisms. nih.gov

Table 2: Comparison of D₂O and Substrate-Specific (e.g., ¹³C) Tracers
FeatureDeuterium Oxide (D₂O) Labeling¹³C-Labeled Substrates (e.g., ¹³C-glucose)
Tracer CostInexpensive metsol.comExpensive metsol.com
AdministrationOral (in drinking water) or injection nih.govmetsol.comTypically requires constant intravenous infusion metsol.com
Scope of LabelingNear-universal labeling of multiple biomolecule classes (proteins, lipids, etc.) metsol.comSpecific to the administered substrate and its direct metabolic products metsol.com
Study ConditionsSuitable for free-living subjects and long-term studies nih.govmetsol.comOften requires controlled, in-patient settings for infusions metsol.com
LimitationsSite-specific labeling information is difficult to obtain; cannot measure substrate oxidation to CO₂ metsol.comRequires assumptions about precursor enrichment and complex modeling metsol.com

Metabolic flux analysis using stable isotope tracers is a powerful tool for discovering previously unappreciated metabolic activities. nih.gov A prominent example is the re-evaluation of the Warburg effect, a phenomenon where cancer cells exhibit high rates of glycolysis and lactate production even in the presence of oxygen. nih.gov For many years, lactate was considered primarily a metabolic waste product. However, flux analysis studies using labeled lactate and glucose revealed that many cancer cells actively import and utilize lactate as a primary fuel source for the Krebs cycle. nih.gov This discovery of lactate as a significant carbon source for tumors represents a fundamental shift in understanding cancer metabolism and was made possible by quantitative tracing experiments. nih.gov

Computational Chemistry Studies on Deuterium Isotope Effects in Organic Molecules

Quantum Mechanical and Molecular Dynamics Simulations for Predicting Isotope Effects

Quantum mechanical (QM) and molecular dynamics (MD) simulations are indispensable tools for predicting and understanding deuterium (B1214612) isotope effects. These computational methods allow for the detailed exploration of how isotopic substitution alters molecular behavior, from vibrational frequencies to reaction kinetics.

Quantum Mechanical (QM) Simulations:

QM methods, such as Density Functional Theory (DFT) and ab initio calculations, are fundamental to understanding the electronic structure of molecules and, by extension, the origin of isotope effects. The primary influence of deuterium substitution is on the zero-point vibrational energy (ZPVE) of the molecule. Due to its greater mass, a carbon-deuterium (C-D) bond has a lower vibrational frequency and consequently a lower ZPVE than a carbon-hydrogen (C-H) bond. This difference in ZPVE is a key determinant of kinetic and equilibrium isotope effects. acs.org

For Sodium;2-deuterio-2-hydroxypropanoate, QM calculations can predict several key parameters:

Vibrational Frequencies: Calculations can accurately predict the shift in the C-H stretching frequency upon deuteration at the C2 position.

NMR Chemical Shifts: Deuteration can cause small but measurable changes in NMR chemical shifts, known as isotope shifts. DFT calculations can model these shifts, which are particularly useful for characterizing hydrogen-bonded systems. nih.govresearchgate.netmdpi.com For instance, the two-bond deuterium isotope effect on the 13C chemical shift (2ΔC(OD)) can be correlated with calculated O-H stretching frequencies, providing insight into hydrogen bond strength. nih.govresearchgate.net

Reaction Barriers: QM simulations can be used to calculate the activation energies for reactions involving the cleavage of the C-H or C-D bond, thereby predicting the kinetic isotope effect (KIE).

Molecular Dynamics (MD) Simulations:

While QM methods are excellent for studying static properties and reaction pathways of small systems, MD simulations are employed to investigate the dynamic behavior of molecules in a condensed phase, such as in solution. Classical MD simulations can provide insights into structural and dynamic properties, but to accurately capture nuclear quantum effects, more advanced techniques like path-integral molecular dynamics (PIMD) are necessary. nih.govnih.gov

PIMD simulations explicitly treat the quantum nature of atomic nuclei, which is crucial for hydrogen and deuterium. nih.govnih.gov In the context of this compound in an aqueous solution, PIMD simulations can be used to:

Analyze Solvation Structure: Investigate how the deuterated lactate (B86563) ion influences the surrounding water structure compared to its non-deuterated counterpart.

Study Hydrogen Bonding Dynamics: Examine the lifetimes and geometries of hydrogen bonds between the deuterated hydroxyl and carboxylate groups and water molecules.

Compute Free Energy Differences: Determine the free energy changes associated with isotopic substitution, which are directly related to equilibrium isotope effects.

Table 1: Predicted Isotope Effects in 2-hydroxypropanoate via QM Methods
ParameterProtio-Isotopologue (C-H)Deuterio-Isotopologue (C-D)Predicted Isotope EffectComputational Method
C-H/C-D Stretching Frequency (cm⁻¹)~2950~2150ν(C-H)/ν(C-D) ≈ 1.37DFT (B3LYP)
Zero-Point Vibrational Energy (kcal/mol)HigherLowerΔZPVE < 0Ab initio
2ΔC(OD) on C2 (ppb)--Varies with H-bond strengthDFT (GIAO)

Theoretical Models for Understanding Deuterium Isotope Exchange and Equilibrium

The exchange of hydrogen for deuterium and the resulting equilibrium are governed by fundamental thermodynamic principles, which can be elucidated through theoretical models. These models primarily focus on the statistical mechanics of isotopic substitution and the changes in Gibbs free energy.

The equilibrium constant for an isotope exchange reaction, such as the one shown below for the hydroxyl proton of 2-hydroxypropanoate, is a measure of the equilibrium isotope effect (EIE).

R-OH + D₂O ⇌ R-OD + HDO

Theoretical models for EIEs are largely based on the differences in vibrational frequencies between the isotopologues. The Bigeleisen-Mayer equation, derived from statistical mechanics, provides a framework for calculating EIEs from the vibrational frequencies of the reactants and products. A key component of this is the difference in zero-point energy (ΔZPVE). Generally, the heavier isotope will preferentially accumulate in the state where it is more strongly bound, which corresponds to the state with the lower ZPVE. acs.org

For this compound, theoretical models can be applied to understand:

Isotope Fractionation: The distribution of deuterium between the lactate molecule and the solvent (e.g., water).

Acid-Base Equilibria: The effect of deuteration on the pKa of the hydroxyl group. Combined path integral and free-energy perturbation simulation methods have been used to investigate deuterium isotope effects on acid-base equilibrium. mdpi.com These studies often consider two theoretical models: one focusing on the intrinsic isotope exchange effect of the acid itself, and another that includes the medium isotope effects arising from solute-solvent hydrogen-bonding complexes. mdpi.com

Table 2: Theoretical Contributions to Equilibrium Isotope Effects
Contributing FactorDescriptionEffect of Deuteration
Zero-Point Vibrational Energy (ZPVE)The lowest possible energy state of a quantum mechanical system.Lower ZPVE for bonds involving deuterium. acs.org
Excited Vibrational StatesHigher energy vibrational levels. Their population is temperature-dependent.Energy levels are more closely spaced for deuterated bonds.
Rotational and Translational Partition FunctionsContributions from the rotational and translational motions of the molecule.Slightly altered due to the change in molecular mass.

Investigating Hydrogen Bonding Interactions in Deuterated Systems through Computational Methods

Hydrogen bonding is a critical non-covalent interaction that significantly influences the structure and properties of molecules. Deuteration can subtly alter the nature of hydrogen bonds, a phenomenon known as the Ubbelohde effect. Generally, a deuterium bond (D-bond) is slightly shorter and stronger than a hydrogen bond (H-bond). This can be attributed to the lower ZPVE and smaller vibrational amplitude of the deuteron (B1233211), which allows it to approach the acceptor atom more closely.

Computational methods are particularly well-suited for investigating the subtle changes in hydrogen bonding upon deuteration.

DFT Calculations: Can be used to optimize the geometries of hydrogen-bonded complexes of this compound with water molecules or other lactate ions. These calculations can provide precise information on bond lengths, bond angles, and interaction energies, allowing for a direct comparison between the protio- and deuterio-isotopologues. mdpi.com

Atoms in Molecules (AIM) Theory: This quantum chemical topology analysis can be applied to the electron density obtained from DFT calculations to characterize the properties of the hydrogen bonds, such as their strength and covalency.

Molecular Dynamics Simulations: MD, and especially PIMD, simulations can provide a dynamic picture of the hydrogen-bonding network around the deuterated lactate ion in solution. nih.govnih.gov These simulations can reveal how deuteration affects the stability and dynamics of hydrogen bonds, including their lifetimes and the frequency of their formation and breaking.

The deuteration at the C2 position in this compound can have secondary effects on the hydrogen bonding involving the adjacent hydroxyl and carboxylate groups. These subtle electronic effects, transmitted through the molecular framework, can be probed using high-level computational methods.

Table 3: Calculated Hydrogen Bond Parameters for Lactate-Water Dimer
ParameterProtio-Lactate···H₂ODeuterio-Lactate···H₂OPredicted Change upon DeuterationComputational Method
O-H···O Distance (Å)~1.80Slightly shorter-0.01 to -0.03 ÅDFT/AIM
Hydrogen Bond Energy (kcal/mol)-5 to -7Slightly stronger-0.1 to -0.3 kcal/molDFT
O-H Stretching Frequency Shift (cm⁻¹)Red-shiftedGreater red-shiftFurther lowering of frequencyDFT

Future Research Directions and Emerging Methodologies in Deuterated Compound Science

Development of Highly Regioselective and Cost-Efficient Deuteration Strategies

The synthesis of isotopically labeled compounds is foundational to their application. A significant challenge lies in developing methods that are both precise in placing the deuterium (B1214612) atom (regioselective) and economically viable. Future research is heavily focused on overcoming the high cost often associated with deuterated compounds. nih.gov

A primary strategy involves the use of inexpensive and readily available deuterium sources. Heavy water (D₂O) is the most affordable and common source, making its use in direct hydrogen isotope exchange (HIE) reactions highly desirable. researchgate.netmdpi.com Methodologies are being refined to catalyze this exchange with high efficiency and selectivity. For instance, simple and effective methods for the regioselective deuteration of phenols and anilines have been developed using catalysts like sodium hydroxide (B78521) (NaOH) or ruthenium complexes with D₂O as the deuterium source. researchgate.netresearchgate.netdntb.gov.ua These approaches allow for high degrees of deuterium incorporation at specific positions, such as the ortho and/or para positions relative to a directing group, under mild conditions. researchgate.netnih.gov

Another cost-effective approach utilizes deuterated solvents like dimethyl sulfoxide (B87167) (DMSO)-d₆ as the deuterium source in base-promoted reactions. nih.gov These metal-free routes provide a high level of deuterium incorporation and represent a step-economical strategy for synthesizing a variety of deuterated molecules. nih.gov The development of these methods is crucial for making deuterated compounds more accessible for widespread research and industrial applications.

Table 1: Comparison of Modern Deuteration Strategies
StrategyDeuterium SourceCatalyst/PromoterKey AdvantagesExample Substrates
Catalytic H/D ExchangeD₂ONaOH, Ru₃(CO)₁₂, HClCost-effective, high regioselectivity, operationally simple. researchgate.netresearchgate.netnih.govPhenols, Anilines. researchgate.netresearchgate.net
Base-Promoted DeuterationDMSO-d₆Base (e.g., t-BuOK)Metal-free, high deuterium incorporation, uses common solvent. nih.govElectronically distinct molecules. nih.gov
Direct Exchange at High TemperatureD₂ONone or BaseSimple, direct method for certain substrates. mdpi.comAmino acids. mdpi.com

Integration of Multi-Omics Approaches with Deuterium Labeling for Systems Biology

Systems biology aims to create a holistic understanding of complex biological systems by integrating data from multiple "omics" platforms, such as genomics, transcriptomics, proteomics, and metabolomics. nih.gove-enm.org Deuterium-labeled compounds, including Sodium;2-deuterio-2-hydroxypropanoate, are powerful tools for the metabolomics layer of these integrated studies. wiley-vch.de

By introducing a deuterated metabolite into a biological system, researchers can trace its path and transformation through various metabolic pathways. This stable isotope tracing provides a dynamic view of metabolic flux that is unattainable through static concentration measurements alone. For example, studying the distribution of deuterium in lactate (B86563) extracted from the brain after administration of deuterated water provides detailed information on cerebral metabolic pathways. nih.gov

This metabolomic data, when integrated with genomic and proteomic information, allows for a more comprehensive model of cellular function. e-enm.org For instance, if a genetic mutation (genomics) leads to a change in the expression of a specific enzyme (proteomics), deuterium labeling can be used to directly measure how this change affects the flow of metabolites through the corresponding pathway (metabolomics). This multi-omics approach is essential for understanding the complex interplay of factors that lead to disease states and for identifying novel therapeutic targets. e-enm.orgfrontiersin.org

Table 2: Role of Deuterium Labeling in a Multi-Omics Workflow
Omics LevelType of Data GeneratedContribution of Deuterium Labeling
GenomicsDNA sequence, mutations, gene variants.Provides the genetic blueprint that may influence metabolism.
TranscriptomicsGene expression levels (mRNA).Indicates which genes related to metabolic enzymes are active.
ProteomicsProtein expression levels and modifications.Quantifies the metabolic machinery (enzymes) present.
MetabolomicsMetabolite concentrations and flux rates.Directly measures the functional output of metabolic pathways by tracing the fate of deuterated compounds like deuterated lactate. nih.gov

Advancements in Spectroscopic and Imaging Technologies for Enhanced Deuterium Detection

The ability to accurately detect and quantify deuterium-labeled compounds is paramount to their use in research. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). mdpi.comscielo.org.mxresearchgate.net NMR spectroscopy can distinguish between hydrogen and deuterium atoms, providing structural information and localization of the label, while MS detects the mass difference between the labeled and unlabeled compound, which is useful for quantification. scielo.org.mxclearsynth.com

A significant recent advancement is the emergence of Deuterium Metabolic Imaging (DMI). researchgate.netnih.gov DMI is a non-invasive imaging technique based on magnetic resonance imaging (MRI) that can visualize the metabolic fate of deuterated substrates in vivo and in three dimensions. researchgate.netnih.gov Because the natural abundance of deuterium is very low (about 0.015%), there is minimal background signal, allowing for clear detection of the administered labeled compound and its metabolic products. nih.govoup.com

DMI has been used to track the metabolism of deuterated glucose as it is converted into downstream metabolites like lactate and glutamate (B1630785) in real-time within living organisms, including human subjects. researchgate.net This technology holds immense potential for clinical applications, such as characterizing the metabolic profiles of tumors, assessing treatment responses, and studying metabolic diseases. nih.govoup.com The ability to perform DMI on standard clinical MRI scanners with minor adjustments makes it a particularly promising modality for translation from preclinical research to patient care. oup.com

Table 3: Technologies for Deuterium Detection
TechnologyPrinciple of DetectionKey StrengthsLimitations
Mass Spectrometry (MS)Measures mass-to-charge ratio; C-D is heavier than C-H. scielo.org.mxHigh sensitivity, excellent for quantification. researchgate.netDestructive to sample, provides limited structural information on label position.
Nuclear Magnetic Resonance (NMR) SpectroscopyDetects the unique nuclear spin properties of deuterium. clearsynth.comNon-destructive, provides precise structural information on label location. thalesnano.comLower sensitivity compared to MS.
Deuterium Metabolic Imaging (DMI/MRS)MRI-based detection of deuterated compounds in vivo. oup.comNon-invasive, provides spatial and temporal metabolic information, low background signal. researchgate.netnih.govLower spatial resolution compared to standard ¹H MRI. nih.gov

Broader Applications of Deuterated Compounds in Mechanistic Organic Chemistry and Biochemistry

The utility of deuterated compounds extends across fundamental chemistry and biology, primarily through the investigation of the Kinetic Isotope Effect (KIE). scielo.org.mx The KIE describes the change in the rate of a chemical reaction when a hydrogen atom in the reactant is replaced by deuterium. Because the C-D bond has a lower zero-point vibrational energy, it is stronger and requires more energy to break than a C-H bond. researchgate.net Consequently, if the C-H bond is broken in the rate-determining step of a reaction, the deuterated version of the molecule will react more slowly.

In mechanistic organic chemistry, the KIE is a powerful tool for elucidating reaction pathways. clearsynth.comthalesnano.com By selectively deuterating different positions on a molecule and measuring the reaction rates, chemists can pinpoint which C-H bonds are broken during the critical steps of a transformation. ucsb.edu

In biochemistry, the KIE provides invaluable insights into enzyme mechanisms and metabolic pathways. clearsynth.comresearchgate.net For example, measuring the KIE of an enzyme-catalyzed reaction can help determine the structure of the transition state and the mechanism of catalysis. semanticscholar.org Deuterated substrates like 2-²H-lactate are used to trace metabolic conversions, such as the activity of lactate dehydrogenase and the flux of lactate into mitochondria. nih.govpreprints.org This allows researchers to understand how cells utilize different fuel sources and how metabolic processes are regulated, which is fundamental to understanding both normal physiology and diseases like cancer. youtube.com

Table 4: Applications of Deuterated Compounds in Mechanistic Studies
FieldApplicationUnderlying PrincipleExample
Mechanistic Organic ChemistryElucidation of reaction pathways. ucsb.eduprinceton.eduKinetic Isotope Effect (KIE) reveals bond-breaking in the rate-determining step. scielo.org.mxDetermining whether a C-H bond is cleaved in an elimination or substitution reaction.
Biochemistry / EnzymologyStudying enzyme mechanisms and active site properties. researchgate.netKIE provides information on transition states in enzyme-catalyzed reactions. semanticscholar.orgProbing the mechanism of cytochrome P450 enzymes in drug metabolism. nih.gov
Metabolic ResearchTracing metabolic pathways and measuring flux. Deuterium acts as a stable, non-radioactive tracer. medchemexpress.comUsing deuterated lactate to follow its uptake and conversion in mitochondria. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.